6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Medicinal chemistry Physicochemical profiling Lead optimization

This N1-(3-chlorophenyl) substituted 6-aminouracil offers a critical 1.13 LogP, distinct from ortho-Cl (0.76) and unsubstituted analogs, for precise lipophilicity-matched pair analysis in kinase fragment screening. The pre-installed meta-Cl group and reactive 6-amino handle save synthetic steps, enabling direct elaboration to fused pyrimidinediones (e.g., BTK inhibitor scaffolds). Supplied at ≥98% purity with non-hazardous shipping, it ensures reliable, cost-effective procurement for SAR-driven medicinal chemistry programs.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64
CAS No. 638136-61-5
Cat. No. B2512011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS638136-61-5
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=CC(=O)NC2=O)N
InChIInChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
InChIKeyLLNXXVFAHIKVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 638136-61-5): Core Properties and Procurement Specifications


6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is an N1-aryl-6-aminouracil derivative within the pyrimidine-2,4-dione class . This heterocyclic scaffold features a 3-chlorophenyl substituent at the N1 position and a free 6-amino group, producing a molecular formula of C₁₀H₈ClN₃O₂ with a molecular weight of 237.64 g/mol . The compound is supplied as a research-grade building block at ≥98% purity and is characterized by a computed LogP of 1.13, indicating moderate lipophilicity relative to its positional isomers .

Why 6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione Cannot Be Casually Substituted with Positional Isomers or Alternative N1-Aryl Uracils


Within the N1-aryl-6-aminouracil series, the position of the chlorine substituent on the phenyl ring fundamentally alters the compound's physicochemical profile and, by extension, its behavior in both synthetic transformations and biological assays . The target compound (meta-Cl) exhibits a computed LogP of 1.13, which is 0.37 log units higher than the ortho-Cl isomer (LogP 0.76) and approximately 1.0 log unit above the unsubstituted phenyl analog (LogP 0.11–0.30) . This difference exceeds typical experimental error and is large enough to affect membrane permeability, aqueous solubility, and protein binding in cell-based assays . Substituting the meta-chloro substituent with a para-chloro, ortho-chloro, or hydrogen would alter the electronic distribution on the phenyl ring, potentially disrupting π-stacking interactions or hydrogen-bonding networks critical for target engagement . Furthermore, vendor purity specifications differ: the 3-chlorophenyl compound is routinely supplied at 98% purity, whereas the unsubstituted phenyl analog is often offered at 95+% . In procurement contexts where batch-to-batch consistency is critical for SAR studies or fragment-based screening, these differences preclude casual interchange.

Quantitative Differentiators: 6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Meta-Chloro Substitution on the N1-Phenyl Ring Enhances Lipophilicity by >0.3 LogP Units vs. Ortho-Chloro and >0.8 LogP Units vs. Unsubstituted Phenyl Analogs

The 6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits a computed partition coefficient (LogP) of 1.13, as reported in vendor computational chemistry data . In direct cross-study comparison, the ortho-chloro positional isomer (CAS 180028-88-0) records a LogP of 0.76 under the same computational methodology . The unsubstituted 1-phenyl analog (CAS 15837-45-3) records a LogP of 0.108 . This represents a quantified lipophilicity increase of ΔLogP = +0.37 versus the ortho isomer and ΔLogP = +1.02 versus the unsubstituted phenyl baseline.

Medicinal chemistry Physicochemical profiling Lead optimization

Higher Vendor Purity Specification (98%) vs. Unsubstituted Phenyl Analog (95+%) Reduces Impurity-Related Assay Interference Risk

The target compound is listed by at least two independent vendors (Fluorochem and Leyan) at 98% purity . In contrast, the unsubstituted 1-phenyl analog (CAS 15837-45-3) is listed by Chemscene at 95+% purity—a specification that allows up to 5% impurities . While both purity levels are acceptable for many synthetic applications, the tighter specification for the meta-chloro compound reduces the likelihood of impurity-driven false positives or IC₅₀ shifts in biological screening.

Chemical procurement Assay reproducibility Quality control

6-Amino Substituent Confers Synthetic Versatility as a Handle for Fused Heterocycle Construction Compared to Unsubstituted or 6-Hydroxy Uracil Cores

The 6-amino group on the target compound serves as a nucleophilic handle for cyclocondensation reactions, enabling access to pyrido-, pyrrolo-, and pyrimido-pyrimidine fused systems [1]. A one-pot synthetic methodology has been described that produces 6-substituted uracils bearing 3-chlorophenyl groups in isolated yields of 43–57% . In contrast, 6-hydroxy or 6-unsubstituted uracil derivatives lack this reactive amino handle, limiting their utility as divergent intermediates for library synthesis [1]. The combination of the N1-(3-chlorophenyl) group and the C6-amino group provides a uniquely functionalized scaffold for generating focused kinase-inhibitor libraries.

Synthetic methodology Heterocycle synthesis Building block chemistry

Pyrimidine-2,4-dione Scaffold Is a Privileged Core for Kinase Inhibition; N1-Aryl Substitution Pattern Modulates Kinase Selectivity Profiles

The pyrimidine-2,4-dione (uracil) core is recognized as a privileged scaffold in kinase inhibitor design, particularly for casein kinase 2 (CK2) and related serine/threonine kinases [1]. A patent describing pyrimidinones as CK2 modulators explicitly encompasses N1-aryl-substituted uracil derivatives within Formula I, indicating that the N1-aryl group is a critical determinant of kinase binding [1]. The meta-chloro substituent on the phenyl ring introduces an electron-withdrawing group at a position that can engage in halogen bonding with kinase hinge-region residues, a feature absent in the unsubstituted phenyl analog [2]. While direct IC₅₀ or Kd data for this specific compound against CK2 are not publicly available, SAR precedent from the CK2 pyrimidinone patent class supports the inference that meta-substitution offers a distinct selectivity vector compared to ortho- or para-substituted analogs.

Kinase inhibition Scaffold-based drug design Casein kinase 2

Comprehensive Safety Data Sheet (SDS) and Transport Classification Available for the Meta-Chloro Compound; Non-Hazardous for Transport Simplifies Logistics

The Fluorochem product datasheet for 6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione includes a complete GHS classification (GHS07, Signal Word: Warning) with explicit hazard statements H302, H315, H319, H335 and corresponding precautionary codes . The compound is classified as non-hazardous for transport . In contrast, the 2-chlorophenyl isomer (CAS 180028-88-0) carries a HazMat shipping designation that may trigger additional fees (e.g., $50 Hazmat Ground shipping at Chemscene) . The unsubstituted phenyl analog (CAS 15837-45-3) shares the GHS07 classification but is priced significantly higher—$153/500 mg at Chemscene versus the meta-chloro compound's comparable pricing structure .

Chemical safety Logistics Regulatory compliance

Meta-Chlorophenyl Uracils Are Accessible via Validated One-Pot Methodology Yielding 43–57%, Consistent with Broader 6-Substituted Uracil Scope

The primary literature describes a three-step, one-pot protocol for synthesizing 6-substituted uracils that explicitly includes the 3-chlorophenyl derivative as a substrate, yielding isolated pure products in the 43–57% range [1]. This methodology has been validated across multiple aryl substituents (1-naphthyl, 4-chlorophenyl, 3-chlorophenyl, 2,3,4,5,6-pentafluorophenyl), demonstrating that the meta-chloro substrate performs comparably to the para-chloro and other aryl variants within the reported yield window [1]. The existence of a published, reproducible synthetic route with documented yields provides procurement confidence that the compound can be resynthesized or scaled without proprietary know-how, unlike some custom building blocks available only through single-source vendors.

Process chemistry Synthetic methodology Scalability assessment

Optimal Application Scenarios for 6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione Based on Quantified Differentiation


Kinase-Focused Fragment Library Design Requiring Moderate Lipophilicity (LogP ~1.1) with Halogen-Bonding Capability

For medicinal chemistry teams constructing fragment libraries targeting kinases such as CK2, the target compound's LogP of 1.13 positions it in a favorable lipophilicity range for fragment-based screening (typically LogP 0–3) while the meta-chloro substituent offers potential halogen-bonding interactions with hinge-region backbone carbonyls [1]. The 6-amino group provides a synthetic vector for fragment elaboration via amide coupling or heterocycle fusion, and the 98% purity specification minimizes false-positive risk in biochemical assays [2].

Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-dione Libraries via C6-Amino Cyclocondensation

The C6-amino handle on the target compound enables direct cyclocondensation with aldehydes or isothiocyanates to generate fused pyrimido[4,5-d]pyrimidine-2,4-dione systems, a scaffold with demonstrated activity as Bruton's tyrosine kinase (BTK) inhibitors [1]. Starting from the meta-chloro N1-aryl uracil rather than unsubstituted 6-aminouracil (CAS 873-83-6) saves a synthetic alkylation/arylation step and introduces the 3-chlorophenyl group pre-installed for downstream SAR exploration .

Comparative SAR Studies Across Chloro-Positional Isomers to Map Kinase Selectivity Pockets

The quantified LogP difference (Δ = 0.37 vs. ortho-Cl; Δ = 1.02 vs. H) between the meta-, ortho-, and unsubstituted phenyl analogs makes this compound series valuable for dissecting the contribution of lipophilicity versus halogen position in kinase selectivity . When run as a matched-pair analysis in a kinase panel screen, the three compounds can reveal whether potency shifts are driven by steric effects (ortho vs. meta) or purely by lipophilicity (meta-Cl vs. H), providing actionable SAR intelligence for lead optimization .

Procurement for High-Throughput Screening Campaigns Where Purity and Logistics Cost Are Jointly Weighted

For HTS facilities managing thousands of compounds, the combination of 98% purity (reducing retest rates), non-hazardous transport classification (eliminating HazMat surcharges), and published synthetic accessibility (enabling resupply) makes the 3-chlorophenyl compound a logistically efficient choice relative to the ortho-chloro isomer, which incurs HazMat shipping fees and lacks published one-pot synthetic precedent specific to its substitution pattern [1][2].

Quote Request

Request a Quote for 6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.